molecular formula C25H18N2O5S B11350060 N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11350060
M. Wt: 458.5 g/mol
InChI Key: FMDOPUFOJBJGMP-UHFFFAOYSA-N
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Description

N-[2-(4-ETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran core, an oxazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials

    Formation of Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of Ethoxybenzoyl Group: The ethoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using ethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Construction of Oxazole Ring: The oxazole ring can be constructed via a cyclization reaction involving an appropriate amide and a thiophene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(4-ETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-ETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-ETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
  • 2-CHLORO-N-[2-(4-ETHOXYBENZOYL)-1-BENZOFURAN-3-YL]BENZAMIDE

Uniqueness

N-[2-(4-ETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of a benzofuran core, an oxazole ring, and a thiophene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C25H18N2O5S

Molecular Weight

458.5 g/mol

IUPAC Name

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H18N2O5S/c1-2-30-16-11-9-15(10-12-16)23(28)24-22(17-6-3-4-7-19(17)31-24)26-25(29)18-14-20(32-27-18)21-8-5-13-33-21/h3-14H,2H2,1H3,(H,26,29)

InChI Key

FMDOPUFOJBJGMP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=CS5

Origin of Product

United States

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